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Compound of Interest

Compound Name: cis-Tranexamic Acid-13C2,15N

CAS No.: 1557000-06-2

Cat. No.: B585350 Get Quote

Executive Summary & Chemical Context
Tranexamic acid (TXA) is a synthetic derivative of the amino acid lysine and acts as an

antifibrinolytic agent. For bioanalytical scientists, TXA presents a specific set of challenges:

High Polarity: With a logP of approximately -1.6, TXA is highly hydrophilic, leading to poor

retention on standard C18 (Reversed-Phase) columns.

Zwitterionic Nature: It contains both a carboxylic acid and a primary amine, making its

charge state highly pH-dependent.

Lack of Chromophore: TXA lacks a strong UV chromophore, making LC-MS/MS the

detection method of choice over UV/Vis.

This guide outlines two distinct sample preparation workflows: a High-Throughput Protein

Precipitation (PPT) method utilizing HILIC chromatography, and a High-Purity Solid Phase

Extraction (SPE) method for applications requiring minimized matrix effects.

Method A: High-Throughput Protein Precipitation
(PPT)
Best for: Clinical trials with high sample volumes (>100 samples/day) where sensitivity

requirements are moderate (>50 ng/mL).
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The "Why" Behind the Protocol
Simple protein precipitation is fast, but the resulting supernatant is often incompatible with

HILIC initial conditions (which require high organic content). Direct injection of high-water

content supernatant leads to "solvent mismatch," causing peak broadening. Therefore, this

protocol includes an evaporation-to-dryness step to allow reconstitution in a HILIC-friendly

solvent.

Reagents & Materials
Internal Standard (IS): Tranexamic Acid-13C2,15N (Isotopically labeled IS is mandatory to

compensate for matrix effects in HILIC).

Precipitation Solvent: Acetonitrile:Methanol (75:25 v/v) with 0.1% Formic Acid.

Reconstitution Solvent: Acetonitrile:Water (90:10 v/v) with 10mM Ammonium Formate.

Step-by-Step Protocol
Aliquot: Transfer 50 µL of human plasma into a 1.5 mL polypropylene microcentrifuge tube or

96-well plate.

IS Addition: Add 20 µL of Internal Standard working solution (e.g., 5 µg/mL in water). Vortex

for 10 seconds.

Precipitation: Add 300 µL of Precipitation Solvent (cold).

Note: The addition of formic acid helps disrupt protein binding and protonates the amine

for better solubility.

Agitation: Vortex vigorously for 2 minutes.

Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

Transfer: Transfer 200 µL of the clear supernatant to a clean 96-well plate.

Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitution: Reconstitute residue in 100 µL of Reconstitution Solvent. Vortex for 5

minutes.

Analysis: Inject 2-5 µL onto the LC-MS/MS system.

Method B: Mixed-Mode Cation Exchange (SPE)
Best for: PK studies requiring low limits of quantification (LLOQ < 10 ng/mL) or when

phospholipid interference is high.

The "Why" Behind the Protocol
Because TXA has a primary amine (pKa ~10.6), it is positively charged at acidic pH. We utilize

Mixed-Mode Cation Exchange (MCX) cartridges. This mechanism allows us to wash away

neutral and acidic interferences (like phospholipids) using organic solvents while the TXA

remains ionically bound to the sorbent.

SPE Workflow Diagram
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Caption: Mixed-Mode Cation Exchange (MCX) workflow selectively isolating TXA via ionic

retention.

Step-by-Step Protocol (MCX Cartridge 30mg/1cc)
Pre-treatment: Mix 100 µL Plasma + 10 µL IS + 300 µL 2% Formic Acid in water.

Mechanism: Acidification ensures TXA is fully protonated (

) to bind to the cation exchange sorbent.

Conditioning:

1 mL Methanol.

1 mL Water.

Loading: Load the pre-treated sample at a flow rate of ~1 mL/min.

Washing (Critical):

Wash 1: 1 mL 2% Formic Acid (Removes salts and proteins).

Wash 2: 1 mL 100% Methanol (Removes hydrophobic interferences and phospholipids).

TXA remains bound.

Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol.

Mechanism: The high pH neutralizes the amine on TXA and the sorbent surface, breaking

the ionic interaction.

Post-Processing: Evaporate and reconstitute as in Method A.

Analytical Conditions (LC-MS/MS)
To successfully analyze the samples prepared above, the chromatographic system must be

tuned for polar retention.

Recommended HILIC Parameters
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Parameter Specification Rationale

Column
HILIC Silica or Amide (e.g., 2.1

x 100mm, 1.7 µm)

Retains polar/zwitterionic

compounds that elute in void

volume on C18.

Mobile Phase A
10mM Ammonium Formate +

0.1% Formic Acid in Water

Provides ionic strength and pH

control for peak shape.

Mobile Phase B
Acetonitrile + 0.1% Formic

Acid

High organic content required

for HILIC retention mechanism.

Gradient
Start at 90% B; Ramp to 50%

B over 4 min.

Elution occurs as water

content increases (opposite of

Reversed Phase).

Flow Rate 0.3 - 0.5 mL/min
Standard for UHPLC

applications.

Mass Spectrometry Settings (MRM)
Ionization: Electrospray Ionization (ESI) Positive Mode.

Transitions:

TXA (Quantifier): 158.1

95.1 m/z (Loss of

+

).

TXA (Qualifier): 158.1

140.1 m/z (Loss of

).

IS (TXA-13C2,15N): 161.1
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97.1 m/z.

Decision Matrix: Choosing Your Method

Sample Analysis Requirement Is LLOQ < 10 ng/mL required?

Sample count > 200/day?
No

Method B: MCX SPE
(Clean, Sensitive)

Yes

Method A: PPT + HILIC
(Fast, Cost-effective)

Yes

No (Prioritize Data Quality)

Click to download full resolution via product page

Caption: Strategic decision tree for selecting the optimal sample preparation workflow.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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